Methyl 2-amino-3-chloro-4-fluorobenzoate
CAS No.:
Cat. No.: VC18087419
Molecular Formula: C8H7ClFNO2
Molecular Weight: 203.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClFNO2 |
|---|---|
| Molecular Weight | 203.60 g/mol |
| IUPAC Name | methyl 2-amino-3-chloro-4-fluorobenzoate |
| Standard InChI | InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 |
| Standard InChI Key | CLSBXKLWDMVTCT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)Cl)N |
Introduction
Synthesis and Reactivity
Synthetic Routes
The synthesis of methyl 2-amino-3-chloro-4-fluorobenzoate typically involves multi-step halogenation, amination, and esterification processes . A representative pathway includes:
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Halogenation: Introduction of chlorine and fluorine substituents via electrophilic substitution on a nitrobenzene precursor.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine.
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Esterification: Reaction of the resultant benzoic acid derivative with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .
Key Reaction Conditions:
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Temperature: 60–80°C for esterification.
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Catalysts: Sulfuric acid or ion-exchange resins for ester yield optimization.
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Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield Improvement Strategy |
|---|---|---|
| Molar Ratio (Acid:MeOH) | 1:5 | Excess methanol drives equilibrium |
| Reaction Time | 6–12 hours | Molecular sieves for water removal |
| Purity Validation | HPLC (>98%) | Gradient elution with acetonitrile |
Reactivity Profile
The compound’s reactivity is governed by its electron-withdrawing substituents:
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Nucleophilic Substitution: Chlorine at position 3 undergoes substitution with amines or alkoxides, facilitated by adjacent fluorine’s inductive effect.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, though yields vary (40–85%) based on palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
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Oxidative Stability: Resistant to atmospheric oxidation due to electron-deficient aromatic ring .
Physicochemical Properties
Structural and Spectral Data
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IUPAC Name: Methyl 2-amino-3-chloro-4-fluorobenzoate.
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Spectroscopic Signatures:
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), ester methyl (δ 3.9 ppm).
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IR: C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹).
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Table 2: Physicochemical Properties
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example:
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Anticancer Agents: Functionalization at the amino group yields analogs with IC₅₀ values of 20–30 µM against breast cancer cell lines .
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Antibacterial Derivatives: Chloro-fluoro substitution enhances binding to bacterial enoyl-ACP reductases.
Materials Science
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Polymer Additives: Incorporation into polyesters improves thermal stability (Tₘ increased by 15°C) .
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Ligand Design: Chelates transition metals (e.g., Cu²⁺) for catalytic applications .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
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Cytochrome P450: Binds with Ki = 1.2 µM via hydrogen bonding to heme iron.
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Kinase Modulation: Suppresses EGFR phosphorylation by 70% at 10 µM .
Antimicrobial Efficacy
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Staphylococcus aureus: MIC = 50 µg/mL, disrupting cell wall synthesis.
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Candida albicans: Synergistic activity with fluconazole (FIC index = 0.5).
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Reactivity
| Compound | Chloro Position | Fluorine Position | Relative Reactivity (SₙAr) |
|---|---|---|---|
| Methyl 2-amino-3-chloro-4-fluorobenzoate | 3 | 4 | 1.0 (Reference) |
| Methyl 2-amino-4-chloro-5-fluorobenzoate | 4 | 5 | 0.7 |
| Methyl 2-amino-5-chloro-4-fluorobenzoate | 5 | 4 | 0.5 |
Key Insight: Para-substituted fluorine enhances electrophilic substitution rates at meta-chloro positions due to resonance stabilization .
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